molecular formula C22H26N2O5 B3458885 2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone

Cat. No.: B3458885
M. Wt: 398.5 g/mol
InChI Key: TZIFPECUIWQIQS-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic compound known for its diverse biological activities. The compound features a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group and a phenyl group, making it a valuable molecule in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The piperazine core is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzoyl-substituted piperazine.

    Addition of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit carbonic anhydrase and the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The trimethoxybenzoyl group plays a crucial role in binding to the active sites of these targets, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: Shares the trimethoxybenzoyl group but differs in the substitution pattern on the piperazine ring.

    4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Contains a similar trimethoxybenzoyl group but with a different core structure.

Uniqueness

2-Phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl and trimethoxybenzoyl groups enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-14-17(15-19(28-2)21(18)29-3)22(26)24-11-9-23(10-12-24)20(25)13-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIFPECUIWQIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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